Z-D-Phe-osu
Overview
Description
Z-D-Phenylalanine N-hydroxysuccinimide ester, commonly referred to as Z-D-Phe-osu, is a synthetic compound derived from the amino acid phenylalanine. It is widely used in various scientific fields due to its potential therapeutic and industrial applications. The compound is known for its role in peptide synthesis and as a reagent in biochemical research .
Mechanism of Action
Target of Action
Z-D-Phe-osu is a derivative of phenylalanine, which is an essential amino acid and a building block for proteins . It is used in the synthesis of peptides, specifically as a protecting group for the N-alpha-amino group of an amino acid .
Mode of Action
This compound acts as a protecting group in peptide synthesis. It protects the N-alpha-amino group of an amino acid during the synthesis process, preventing unwanted reactions and ensuring the correct formation of the peptide bond .
Biochemical Pathways
This compound is involved in the biochemical pathway of peptide synthesis. It plays a crucial role in the formation of peptide bonds, which are the links between amino acids in a protein. By protecting the N-alpha-amino group, this compound ensures that the peptide bond forms correctly, leading to the successful synthesis of the desired peptide .
Pharmacokinetics
As a compound used in peptide synthesis, it is likely to be metabolized and excreted once it has fulfilled its role as a protecting group .
Result of Action
The primary result of this compound’s action is the successful synthesis of peptides. By protecting the N-alpha-amino group, it ensures the correct formation of peptide bonds and prevents unwanted reactions. This leads to the production of the desired peptide with the correct sequence of amino acids .
Action Environment
The action of this compound is influenced by the conditions of the peptide synthesis process. Factors such as temperature, pH, and the presence of other reagents can affect its efficacy as a protecting group . It is typically used in controlled laboratory environments where these factors can be carefully regulated.
Biochemical Analysis
Biochemical Properties
Z-D-Phe-osu plays a significant role in biochemical reactions, particularly in the synthesis of peptides. It interacts with enzymes, proteins, and other biomolecules through its reactive succinimidyl ester group. This group facilitates the formation of stable amide bonds with amino groups on proteins and peptides. The compound is known to interact with enzymes such as proteases and peptidases, which cleave peptide bonds, and with proteins involved in signal transduction pathways. These interactions are crucial for understanding the mechanisms of protein modification and the regulation of biochemical pathways .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by modifying proteins and peptides, which can alter cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can inhibit or activate specific enzymes, leading to changes in metabolic flux and the regulation of cellular activities. Studies have shown that this compound can affect cell proliferation, apoptosis, and differentiation by modulating the activity of key signaling molecules .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to form covalent bonds with amino groups on proteins and peptides. This interaction is facilitated by the succinimidyl ester group, which reacts with primary amines to form stable amide bonds. This modification can inhibit or activate enzymes, alter protein-protein interactions, and affect the stability and function of proteins. Additionally, this compound can influence gene expression by modifying transcription factors and other regulatory proteins, thereby impacting cellular processes at the molecular level .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is generally stable under refrigerated conditions but can degrade over time, leading to a decrease in its reactivity. Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in in vitro and in vivo experiments. These effects include sustained changes in enzyme activity, protein modification, and cellular metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively modify proteins and peptides without causing significant toxicity. At higher doses, this compound can exhibit toxic effects, including cellular damage and adverse physiological responses. Studies have identified threshold effects, where the compound’s beneficial effects are observed at specific dosage ranges, while higher doses lead to detrimental outcomes .
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to amino acid metabolism. The compound interacts with enzymes such as phenylalanine hydroxylase and other cofactors involved in the synthesis and degradation of amino acids. These interactions can affect metabolic flux and the levels of metabolites, influencing overall cellular metabolism. Understanding these pathways is crucial for elucidating the compound’s role in biochemical processes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in particular cellular compartments. The distribution of this compound can impact its activity and function, as it may concentrate in areas where it can effectively modify target proteins and peptides .
Subcellular Localization
This compound exhibits specific subcellular localization, which is essential for its activity and function. The compound can be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization allows this compound to interact with specific proteins and enzymes, thereby influencing cellular processes at the subcellular level .
Preparation Methods
Synthetic Routes and Reaction Conditions
Z-D-Phe-osu is typically synthesized through the reaction of Z-D-phenylalanine with N-hydroxysuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane or dimethylformamide under anhydrous conditions . The product is then purified through recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Z-D-Phe-osu undergoes various chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as amines to form amide bonds, which is a key step in peptide synthesis.
Hydrolysis: In the presence of water, this compound can hydrolyze to form Z-D-phenylalanine and N-hydroxysuccinimide.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in reactions with this compound.
Solvents: Organic solvents like dichloromethane, dimethylformamide, and acetonitrile are commonly used.
Catalysts: Coupling agents such as dicyclohexylcarbodiimide (DCC) and N,N’-diisopropylcarbodiimide (DIC) are frequently employed.
Major Products Formed
The primary products formed from reactions involving this compound are peptides and peptide derivatives, which are crucial in biochemical and pharmaceutical research .
Scientific Research Applications
Z-D-Phe-osu has a wide range of applications in scientific research, including:
Peptide Synthesis: It is used as a coupling reagent in the synthesis of peptides and peptide-based drugs.
Biochemical Research: The compound is employed in the study of enzyme-substrate interactions and protein modifications.
Pharmaceutical Development: this compound is used in the development of therapeutic peptides and as a building block for drug design.
Industrial Processes: It is utilized in the production of specialty chemicals and as a reagent in various industrial applications.
Comparison with Similar Compounds
Similar Compounds
Z-Lys-OSu: Another N-hydroxysuccinimide ester used in peptide synthesis.
BOC-Val-OSu: A tert-butyloxycarbonyl-protected amino acid used in similar applications.
Fmoc-OSu: A fluorenylmethyloxycarbonyl-protected amino acid used in solid-phase peptide synthesis.
Uniqueness of Z-D-Phe-osu
This compound is unique due to its specific structure and reactivity, which make it particularly suitable for the synthesis of peptides containing phenylalanine residues. Its high reactivity and efficiency in forming amide bonds distinguish it from other similar compounds .
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) (2R)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O6/c24-18-11-12-19(25)23(18)29-20(26)17(13-15-7-3-1-4-8-15)22-21(27)28-14-16-9-5-2-6-10-16/h1-10,17H,11-14H2,(H,22,27)/t17-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOJNKVWQJKPXCT-QGZVFWFLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)C(CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)N(C1=O)OC(=O)[C@@H](CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801145342 | |
Record name | N-[(Phenylmethoxy)carbonyl]-D-phenylalanine 2,5-dioxo-1-pyrrolidinyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801145342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3397-36-2 | |
Record name | N-[(Phenylmethoxy)carbonyl]-D-phenylalanine 2,5-dioxo-1-pyrrolidinyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3397-36-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[(Phenylmethoxy)carbonyl]-D-phenylalanine 2,5-dioxo-1-pyrrolidinyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801145342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | D-Phenylalanine, N-[(phenylmethoxy)carbonyl]-, 2,5-dioxo-1-pyrrolidinyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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